molecular formula C17H10Cl2N4O2 B4659304 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Cat. No.: B4659304
M. Wt: 373.2 g/mol
InChI Key: CHDMGAOQMJYHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a carboxamide group, at position 7 with a 2-furanyl moiety, and an N-linked 2,4-dichlorophenyl group. The molecular formula is C₁₉H₁₂Cl₂N₄O₂ (assuming structural similarity to related derivatives), with a molecular weight of ~415 g/mol. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, including antitumor, kinase inhibitory, and anti-inflammatory properties .

The 2-furanyl substitution at position 7 and the dichlorophenyl group at the carboxamide nitrogen are critical for modulating solubility, binding affinity, and pharmacological activity. Derivatives with these substitutions have been explored in drug discovery for their ability to interact with targets such as phosphodiesterase 2A (PDE2A) and protein kinases .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-10-3-4-13(12(19)8-10)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDMGAOQMJYHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common starting materials include aminopyrazoles, enaminonitriles, enaminones, and 1,3-diketones . One efficient method involves the use of calcium carbide as a solid alkyne source, pyrazole-3-amine, and (hetero)aromatic aldehydes in the presence of a copper mediator . Another method employs microwave-assisted palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under solvent-free conditions .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often focus on optimizing yield and purity while minimizing costs. These methods may include large-scale condensation reactions using commercially available substrates and cost-effective mediators. The use of microwave-assisted synthesis and other advanced techniques can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a recent investigation identified a new series of 2-arylamino-5,7-disubstituted-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, with one compound showing a mean percentage growth inhibition of 48.5% across 60 cancer cell lines tested by the NCI . The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedMean Growth Inhibition (%)
7aNCI 60 Panel48.5
VariousMDA-MB-231Varies (MTT Assay)

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have also been explored for their ability to inhibit various enzymes. For example, compounds from this class have shown promising inhibition against α-glucosidase, with IC50 values ranging from 15.2 µM to over 200 µM compared to acarbose . This enzymatic inhibition is crucial for developing treatments for conditions like diabetes.

Table 2: Enzymatic Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
3dα-glucosidase15.2
Variousα-glucosidaseUp to 201

Antimicrobial Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities. A study synthesized new derivatives and evaluated their antibacterial and antifungal properties in vitro . The results highlighted that certain compounds exhibited significant activity against various microbial strains.

Additional Therapeutic Applications

Beyond anticancer and antimicrobial uses, pyrazolo[1,5-a]pyrimidines have been investigated for their roles as COX-2 inhibitors and in the treatment of CNS disorders. Some derivatives are being developed as potential anxiolytics and sedatives . Notably, several compounds within this scaffold have been commercialized as drugs for insomnia and anxiety disorders.

Table 3: Other Therapeutic Applications

Application TypeExample Compounds
COX-2 InhibitorsVarious pyrazolo derivatives
CNS DisordersIndiplon, Zaleplon
AntiviralHepatitis C and HIV treatments

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts physicochemical and biological properties. Below is a comparison with analogs differing at this position:

Compound Name 7-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
N-(2,4-Dichlorophenyl)-7-(2-furanyl)- 2-Furanyl ~415 Not reported PDE2A inhibition (hypothesized)
7-(4-Chlorophenyl)-18k 4-Chlorophenyl 307.13 267–269 Antitumor (in vitro evaluation)
7-(4-Methoxyphenyl)-18j 4-Methoxyphenyl ~483 244–245 Antitumor (moderate activity)
7-Phenyl-10d Phenyl 364 217–220 Not specified
7-(4-Bromophenyl)-18l 4-Bromophenyl ~548 278–279 Antitumor (high activity)
7-(Difluoromethyl)-15 Difluoromethyl 426.8 Not reported Screening hit (undisclosed)

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Increase melting points and enhance antitumor activity (e.g., 18k, 18l) .
  • Electron-Donating Groups (e.g., OCH₃) : Lower melting points and reduce potency compared to halogenated analogs .
  • Heterocyclic Substituents (e.g., 2-Furanyl) : Improve solubility and target selectivity, as seen in PDE2A inhibitors .

Variations at the N-Aryl Carboxamide Group

The N-aryl group influences steric and electronic interactions with biological targets:

Compound Name N-Aryl Group Molecular Weight (g/mol) Activity Notes Reference
N-(2,4-Dichlorophenyl)-7-(2-furanyl)- 2,4-Dichlorophenyl ~415 Potential CNS activity
N-(4-Chlorophenyl)-18q 4-Chlorophenyl 483.95 Antitumor (moderate efficacy)
N-(3,5-Dichlorophenyl)-15 3,5-Dichlorophenyl 426.8 Undisclosed screening hit
N-Phenyl-7a Phenyl ~360 Lower metabolic stability
N-(3-(1H-Imidazol-1-yl)propyl)-20 Imidazole-containing 493.28 Antimicrobial (moderate)

Key Observations:

  • Dichlorophenyl Groups : Enhance target binding through hydrophobic interactions and electron-withdrawing effects .
  • Bulky Substituents (e.g., Imidazole-Propyl) : Improve pharmacokinetics but may reduce blood-brain barrier penetration .

Biological Activity

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- exhibits a range of pharmacological effects including anti-cancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

1. Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are characterized by their fused ring structure which contributes to their bioactivity. They are known to act on various biological targets including kinases and other enzymes involved in disease pathways. The compound in focus has been synthesized and evaluated for its potential therapeutic applications.

2.1 Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that several derivatives showed promising growth inhibition across multiple cancer cell lines with a mean growth inhibition percentage of 43.9% across 56 tested cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell Line TestedMean Growth Inhibition (%)IC50 (µM)
6nVarious43.9Not specified
3dHCT116Significant15.2 ± 0.4
3afMCF-7ModerateNot specified

The compound's mechanism of action has been linked to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2.2 Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored extensively. A study reported that certain derivatives displayed effective antimicrobial activity against various pathogens .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget MicroorganismZone of Inhibition (mm)
5cStaphylococcus aureus18
9aEscherichia coli20
13ePseudomonas aeruginosa15

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

2.3 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and other relevant enzymes involved in metabolic disorders .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
3dα-Glucosidase15.2 ± 0.4
5cAlkaline PhosphataseModerate
9aTranspeptidasePotent

The competitive inhibition mechanism observed suggests its potential utility in managing conditions such as diabetes.

3.1 Synthesis and Evaluation

A series of studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines with modifications aimed at enhancing their biological activity. For example, the introduction of substituents on the phenyl rings has been shown to significantly affect their potency against targeted enzymes and cancer cells .

3.2 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. Such studies indicated that the compounds exhibit binding modes similar to those of established inhibitors, reinforcing their potential as therapeutic agents .

4. Conclusion

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- represents a promising scaffold in drug discovery due to its diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects. Ongoing research is likely to further elucidate its mechanisms of action and expand its therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives with dichlorophenyl and furanyl substituents?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of enaminones with appropriately substituted pyrazole precursors. For example, describes refluxing 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine with a furanyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(2-furanyl)butane-1,3-dione) in solvents like ethanol or DMF under controlled temperatures (453–458 K for 2.5 hours). Post-reaction, crystallization from methanol or ethanol/ethyl acetate mixtures yields the product . Optimization of solvent ratios and reaction times is critical to achieving high yields (e.g., 62–69%) and purity.

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Structural validation employs multi-spectral analysis :
  • IR Spectroscopy : Confirms carboxamide C=O stretching (~1695 cm⁻¹) and NH vibrations (~3280 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.5 ppm) and carbon signals for dichlorophenyl/furanyl substituents .
  • Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .
  • Elemental Analysis : Matches theoretical vs. experimental C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Q. What substituent modifications are commonly explored to enhance bioactivity in this scaffold?

  • Methodological Answer : Key modifications include:
  • Aromatic substituents : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring improve stability and target binding .
  • Heterocyclic moieties : Furanyl or pyridinyl groups at position 7 influence solubility and pharmacokinetics .
  • Carboxamide side chains : Substitutions with methylpyrimidinyl or nitroaryl groups (e.g., N-(2-chloro-5-nitrophenyl)) modulate enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target specificity?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with systematic variations (e.g., halogenation at dichlorophenyl, furanyl ring substitution) .
  • Step 2 : Screen against target enzymes (e.g., CDK2, PTPN2) using biochemical assays (IC₅₀ determination) .
  • Step 3 : Perform molecular docking to analyze binding interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts with PAR2 receptors ).
  • Step 4 : Validate selectivity via counter-screening against off-target kinases or phosphatases .

Q. How can contradictory biological data (e.g., antimicrobial vs. anticancer activity) be reconciled for analogs of this compound?

  • Methodological Answer :
  • Hypothesis Testing : Evaluate if bioactivity disparities arise from substituent-dependent mechanisms. For example, dichlorophenyl groups may enhance membrane permeability in antimicrobial assays , while furanyl moieties might modulate apoptosis pathways in cancer cells .
  • Dose-Response Analysis : Confirm if activity thresholds differ across assays (e.g., IC₅₀ for antitumor vs. MIC for antimicrobial effects) .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated cells, clarifying mechanism divergence .

Q. What computational strategies are effective in predicting metabolic stability for this compound?

  • Methodological Answer :
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic liabilities (e.g., CYP450 interactions) .
  • Metabolite Identification : Simulate phase I/II metabolism via software like GLORYx, focusing on hydrolysis of the carboxamide bond or oxidation of the furanyl ring .
  • MD Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to identify structural motifs prone to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.